(1-Amino-2-methylcyclohexyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

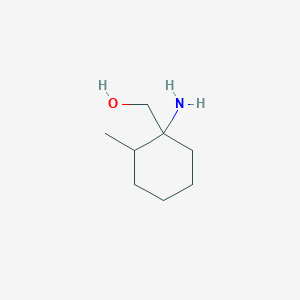

(1-Amino-2-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, making it a versatile compound in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-methylcyclohexyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-methylcyclohexanone using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the reduction process while minimizing the formation of by-products.

化学反応の分析

Types of Reactions

(1-Amino-2-methylcyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C) is used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: 2-Methylcyclohexanone or 2-methylcyclohexanal.

Reduction: Various amines or fully reduced cyclohexane derivatives.

Substitution: N-substituted derivatives of this compound.

科学的研究の応用

Medicinal Chemistry

(1-Amino-2-methylcyclohexyl)methanol serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects.

Neurotropic Activity

Research has indicated that derivatives of this compound can exhibit neurotropic activity, which is crucial for treating conditions such as polyneuropathies. A study demonstrated that compounds sharing similar scaffolds could promote neurite outgrowth in neuronal cultures, suggesting their potential as neuroprotective agents .

Case Study: Neurotropic Drug Development

- Compound : HU-MCA-13 (a derivative)

- Findings : Induced significant neurite outgrowth in PC12 neuronal model.

- Safety Evaluation : No significant toxicity observed at doses up to 250 mg/kg in mice, indicating a favorable safety profile for further development .

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the formation of amino alcohols through catalytic processes. Its ability to participate in C–H amidation reactions makes it a valuable building block for synthesizing complex organic molecules.

Synthesis of Amino Alcohols

A new synthetic route has been established using this compound as a precursor. This method involves the catalytic C–H amidation of sp³ methyl C–H bonds, leading to the efficient formation of 1,2-amino alcohols .

Data Table: Synthesis Route Comparison

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| C–H Amidation | Iridium catalyst | 85 |

| Reduction to Amino Alcohol | LAH Reduction | 90 |

Analytical Applications

This compound is also employed in analytical chemistry as a reagent for various chemical analyses. Its unique properties facilitate the detection and quantification of other compounds.

Use in Chromatography

The compound can act as a derivatizing agent in chromatography, enhancing the separation and identification of amino acids and other nitrogen-containing substances.

Safety and Handling Considerations

Given its applications in research, understanding the safety profile of this compound is essential. Precautions should be taken during handling due to potential hazards associated with its use, particularly when used in concentrated forms .

Safety Data Summary

- Toxicity : Minimal acute toxicity observed in studies.

- Handling Precautions : Use appropriate personal protective equipment (PPE) when handling.

作用機序

The mechanism of action of (1-Amino-2-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.

類似化合物との比較

Similar Compounds

(1-Amino-2-methylcyclohexanol): Similar structure but with a different functional group arrangement.

(1-Amino-2-ethylcyclohexyl)methanol: Similar structure with an ethyl group instead of a methyl group.

(1-Amino-2-methylcyclohexyl)ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness

(1-Amino-2-methylcyclohexyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

生物活性

(1-Amino-2-methylcyclohexyl)methanol, with the chemical formula C₉H₁₇NO, is an organic compound notable for its structural features that include an amino group and a hydroxyl group attached to a cyclohexane ring. This unique structure positions it as a candidate for various pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic effects, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

This configuration is essential for its interactions with biological macromolecules, influencing its biological activity.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects, primarily due to the functional groups present in its structure. The amino and hydroxyl groups are critical for binding interactions with various biological targets, including enzymes and receptors. Notably, compounds with similar structures often show:

- Analgesic properties : Potential to relieve pain.

- Anti-inflammatory effects : May reduce inflammation in biological tissues.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminocyclohexanol | Similar amine and alcohol groups | Potential neuroprotective effects |

| 1-Aminocyclopentanol | Smaller ring size; fewer carbons | Antidepressant properties |

| Cyclohexylamine | Only amine group; lacks hydroxyl | Used in pharmaceuticals |

| 2-Methylaminoethanol | Ethanolamine structure; different ring | Antimicrobial activity |

This compound stands out due to its cyclohexane framework combined with both amino and hydroxyl functionalities, enhancing its interaction potential with various biological targets compared to these similar compounds .

Studies investigating the interactions between this compound and biological macromolecules are crucial for understanding its pharmacodynamics. These studies often employ techniques such as:

- Molecular docking : To predict how the compound binds to target proteins.

- In vitro assays : To evaluate biological activity in cell cultures.

These methods provide insights into the mechanisms through which this compound may exert its effects .

特性

IUPAC Name |

(1-amino-2-methylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,9)6-10/h7,10H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNONLWPYLPJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。